delta5,alpha-Hydantoinacetic acid
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Overview
Description
Delta5,alpha-Hydantoinacetic acid: is a heterocyclic compound with the molecular formula C5H6N2O4This compound is characterized by its five-membered ring structure containing nitrogen and oxygen atoms, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delta5,alpha-Hydantoinacetic acid can be synthesized through several methods. One common approach involves the reaction of glycine with urea under acidic conditions, followed by cyclization to form the hydantoin ring. The reaction typically requires heating and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions: Delta5,alpha-Hydantoinacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydantoin ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the hydantoin ring .
Scientific Research Applications
Delta5,alpha-Hydantoinacetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of delta5,alpha-Hydantoinacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Hydantoin: A structurally related compound with similar chemical properties.
Imidazolidine-2,4-dione: Another related compound with a similar ring structure.
Barbituric acid: Shares some structural similarities and chemical reactivity.
Uniqueness: Delta5,alpha-Hydantoinacetic acid is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
5427-28-1 |
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Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.10 g/mol |
IUPAC Name |
(2E)-2-(2,5-dioxoimidazolidin-4-ylidene)acetic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3(9)1-2-4(10)7-5(11)6-2/h1H,(H,8,9)(H2,6,7,10,11)/b2-1+ |
InChI Key |
DOIVUUCRTWRYDG-OWOJBTEDSA-N |
Isomeric SMILES |
C(=C/1\C(=O)NC(=O)N1)\C(=O)O |
Canonical SMILES |
C(=C1C(=O)NC(=O)N1)C(=O)O |
Origin of Product |
United States |
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